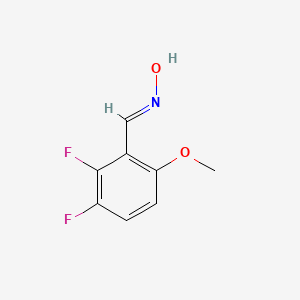
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group and two fluorine atoms attached to a phenyl ring, along with an N-hydroxymethanimine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine typically involves several steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with hydroxylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy or fluorine groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2,3-Difluoro-6-Methoxyphenyl)-N-Hydroxymethanimine stands out due to its unique combination of functional groups. Similar compounds include:
2,3-Difluoro-6-Methoxyphenylboronic Acid: Shares the difluoro and methoxy groups but lacks the N-hydroxymethanimine group.
1-(2,3-Difluoro-6-Methoxyphenyl)-2,2-Difluoroethanone: Contains similar fluorine and methoxy groups but has a different core structure.
2-(2,3-Difluoro-6-Methoxyphenyl)acetonitrile: Another related compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
(NE)-N-[(2,3-difluoro-6-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-3-2-6(9)8(10)5(7)4-11-12/h2-4,12H,1H3/b11-4+ |
Clé InChI |
YEWUKOUGKSQVEP-NYYWCZLTSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)F)F)/C=N/O |
SMILES canonique |
COC1=C(C(=C(C=C1)F)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


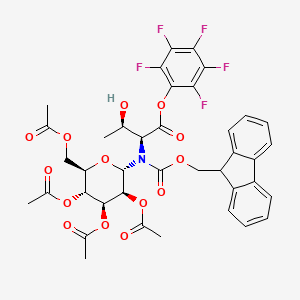
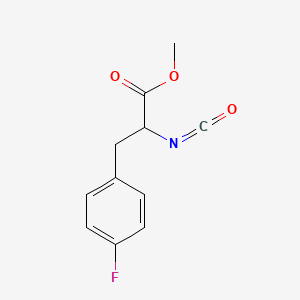
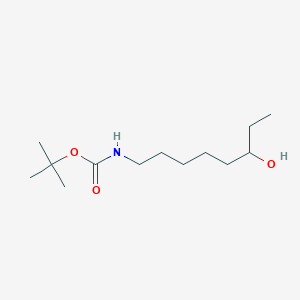
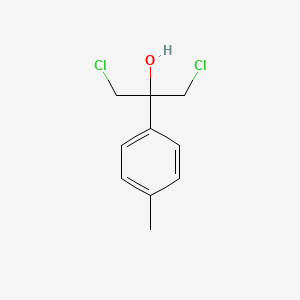
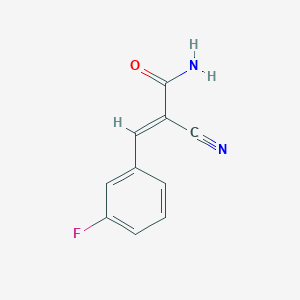
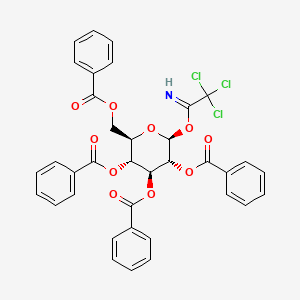


![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)

